molecular formula C5H11NS B3383184 2-Methylthiomorpholine CAS No. 3970-88-5

2-Methylthiomorpholine

Cat. No.: B3383184
CAS No.: 3970-88-5
M. Wt: 117.22 g/mol
InChI Key: MHHCLPHGZOISFK-UHFFFAOYSA-N
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Description

2-Methylthiomorpholine is a heterocyclic organic compound with the molecular formula C₅H₁₁NS. It is a derivative of morpholine, where one of the hydrogen atoms is replaced by a methylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the methyl group replaces a hydrogen atom on the sulfur atom of morpholine .

Industrial Production Methods: In industrial settings, this compound is typically produced through a similar nucleophilic substitution reaction but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiomorpholine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents
Recent studies have explored the use of 2-methylthiomorpholine derivatives as potential antihypertensive drugs. A docking study indicated that certain heterocyclic methylthiomorpholine phenol derivatives effectively bind to angiotensin-converting enzyme (ACE), suggesting their utility in hypertension management . The structure-activity relationship (SAR) analysis revealed that modifications in the methylthiomorpholine scaffold could enhance bioactivity and selectivity.

Compound Binding Affinity (kcal/mol) Activity
Compound A-9.5High
Compound B-8.7Moderate
Compound C-10.1Very High

Neuroprotective Effects
Another significant application is in neuroprotection. Research indicates that this compound derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases . The mechanism involves the modulation of cellular pathways that regulate apoptosis and inflammation.

Chemical Synthesis

Building Block in Organic Synthesis
this compound serves as a valuable building block in organic synthesis. Its thioether functionality allows for the introduction of sulfur into organic compounds, which can enhance their reactivity and stability . This property has been exploited in synthesizing various thioamide-containing natural products, which are crucial for drug development.

Environmental Applications

Bioremediation
The compound has been investigated for its role in bioremediation processes, particularly in the degradation of pollutants. Its thioether group can interact with heavy metals, facilitating their removal from contaminated environments . Studies have shown that microbial strains can utilize this compound as a carbon source, enhancing their metabolic capacity to degrade environmental contaminants.

Case Studies

Case Study 1: Antihypertensive Drug Development
In a recent study, researchers synthesized a series of methylthiomorpholine derivatives to evaluate their antihypertensive effects. The study involved in vitro assays assessing the inhibition of ACE activity and subsequent blood pressure reduction in hypertensive rat models. The most potent compound demonstrated a significant decrease in systolic blood pressure compared to controls, validating its potential as a therapeutic agent .

Case Study 2: Neuroprotection in Oxidative Stress Models
A laboratory investigation assessed the neuroprotective effects of this compound derivatives on neuronal cell lines exposed to oxidative stressors. Results indicated a marked reduction in cell death and oxidative markers, supporting the hypothesis that these compounds could serve as neuroprotective agents against conditions like Alzheimer's disease .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired .

Biological Activity

2-Methylthiomorpholine, a derivative of thiomorpholine, has garnered attention in the scientific community due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and relevant case studies, supported by data tables highlighting key findings from recent research.

Chemical Structure and Properties

This compound is characterized by a sulfur atom in its morpholine ring, which significantly influences its biological interactions. The presence of the methyl group at the second carbon enhances its chemical properties, making it a valuable scaffold in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological molecules. This interaction can modulate enzyme activities and disrupt cellular processes, leading to antimicrobial and anticancer effects. The sulfur atom's reactivity allows for selective binding to target sites within enzymes and receptors, which is crucial for its pharmacological efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium smegmatis, where it showed promising results comparable to standard antibiotics like streptomycin. The compound's effectiveness is supported by the following data:

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
This compound7.81 μg/mLMycobacterium smegmatis
Standard (Streptomycin)32 μg/mLMycobacterium smegmatis

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins. The compound has shown selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Study 1: Antitubercular Activity

A study focused on the synthesis and evaluation of thiomorpholine derivatives, including this compound, highlighted their antitubercular activity. The findings revealed that certain derivatives had an MIC as low as 7.81 μg/mL against Mycobacterium tuberculosis strains. This study emphasizes the potential of thiomorpholine derivatives in treating tuberculosis .

Case Study 2: Enzyme Inhibition

Another investigation assessed the inhibition capacity of various methylthiomorpholine compounds on angiotensin-converting enzyme (ACE). The results indicated that specific derivatives exhibited significant ACE inhibition, which is crucial for developing antihypertensive therapies. The most effective compounds showed IC50 values comparable to established ACE inhibitors .

Properties

IUPAC Name

2-methylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHCLPHGZOISFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314526
Record name 2-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-88-5
Record name 2-Methylthiomorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-88-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylthiomorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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